molecular formula C11H13N3O B1519764 5-(3,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine CAS No. 1177283-43-0

5-(3,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1519764
CAS RN: 1177283-43-0
M. Wt: 203.24 g/mol
InChI Key: BZAJXXDOWLJHGI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The oxadiazole ring is generally stable but can participate in reactions under certain conditions . The amine group is a common site of reactivity and can undergo various reactions, such as acylation or alkylation.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

Research has shown that derivatives of 1,3,4-oxadiazole, including compounds similar to 5-(3,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine, exhibit significant antimicrobial and anti-proliferative activities. For instance, N-Mannich bases of 1,3,4-oxadiazole have been evaluated for their inhibitory activity against pathogenic bacteria and yeast-like fungus, Candida albicans. They displayed potent activity against Gram-positive bacteria. Moreover, these compounds have been tested for anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer, showing promising results (Al-Wahaibi et al., 2021).

Synthesis Techniques

Research has also focused on the synthesis of 5-amino-1,3,4-oxadiazoles, providing new methods for their production. For example, a synthesis based on the reaction of guanidine with benzhydroxamyl chloride was developed, offering a general approach for producing these compounds (Eloy & Lenaers, 1966).

Antifungal Activity

Studies on oxadiazole derivatives, including those similar to 5-(3,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine, revealed significant antifungal activities. A novel series of these derivatives demonstrated promising antifungal activity against several human pathogenic fungal strains. Molecular docking studies also indicated that these compounds could serve as scaffolds for developing potent antifungal drugs (Nimbalkar et al., 2016).

Molecular Docking and Structural Analysis

Research has also involved molecular docking studies and structural analysis of 1,3,4-oxadiazole derivatives. These studies are crucial for understanding the mechanism of action of these compounds and their potential applications in medicinal chemistry, particularly in developing therapies with minimum cytotoxicity against cancer cells (Gür et al., 2020).

Electronic Structure and Synthesis

Other research efforts have focused on the synthesis of various 1,3,4-oxadiazole derivatives and studying their electronic structures. These studies contribute to the understanding of the chemical properties of such compounds and their potential applications in various fields, including pharmaceuticals (Aydogan et al., 2002).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, it would interact with biological targets in the body . The specific targets and mode of action would need to be determined experimentally.

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in preliminary tests, it could be further optimized and studied for potential uses .

properties

IUPAC Name

5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-3-4-9(5-8(7)2)6-10-13-14-11(12)15-10/h3-5H,6H2,1-2H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAJXXDOWLJHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2=NN=C(O2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(3,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(3,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(3,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(3,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
Reactant of Route 6
5-(3,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine

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